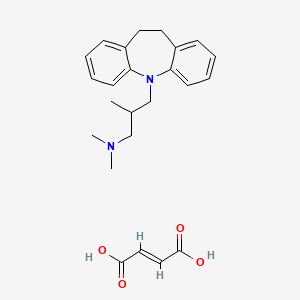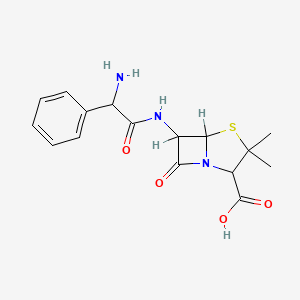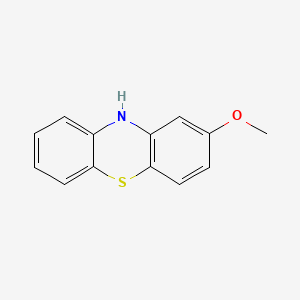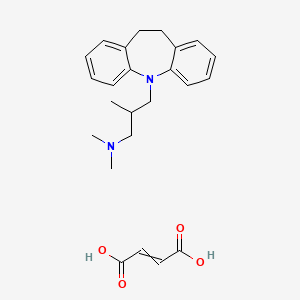
Rhotrimine; Sapilent; Surmontil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Rhotrimine is synthesized through a multi-step process involving the formation of the dibenzazepine ring system followed by the introduction of the propylamine side chain. The key steps include:
Cyclization: Formation of the dibenzazepine core.
Alkylation: Introduction of the propylamine side chain.
N-Methylation: Methylation of the amine group to form the final product.
Industrial Production Methods
Industrial production of Rhotrimine involves optimizing the synthetic route for large-scale manufacturing. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to ensure high yield and purity.
Purification: Techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Rhotrimine undergoes various chemical reactions, including:
Oxidation: Conversion to N-oxide derivatives.
Reduction: Reduction of the dibenzazepine ring.
Substitution: Halogenation and alkylation reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituting Agents: Halogens (chlorine, bromine), alkyl halides.
Major Products
N-Oxides: Formed through oxidation.
Reduced Derivatives: Formed through reduction.
Halogenated Compounds: Formed through substitution.
Scientific Research Applications
Rhotrimine has diverse applications in scientific research, including:
Chemistry: Studying its reactivity and synthesis of analogs.
Biology: Investigating its effects on neurotransmitter systems.
Medicine: Exploring its therapeutic potential in treating depression, anxiety, and insomnia.
Industry: Developing formulations and delivery systems for pharmaceutical use
Mechanism of Action
Rhotrimine exerts its effects by modulating neurotransmitter activity in the brain. It primarily acts as a weak inhibitor of norepinephrine and serotonin reuptake, leading to increased levels of these neurotransmitters in the synaptic cleft. Additionally, it has antihistamine, antiserotonergic, antiadrenergic, antidopaminergic, and anticholinergic activities .
Comparison with Similar Compounds
Similar Compounds
Imipramine: Another TCA with stronger monoamine reuptake inhibition.
Amitriptyline: Known for its potent sedative effects.
Nortriptyline: A metabolite of amitriptyline with similar properties.
Uniqueness
Rhotrimine is unique among TCAs due to its relatively weak monoamine reuptake inhibition, making it less likely to cause certain side effects associated with stronger TCAs. Its prominent sedative effects also make it particularly useful in treating insomnia and anxiety disorders .
Properties
Molecular Formula |
C24H30N2O4 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
but-2-enedioic acid;3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N,2-trimethylpropan-1-amine |
InChI |
InChI=1S/C20H26N2.C4H4O4/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22;5-3(6)1-2-4(7)8/h4-11,16H,12-15H2,1-3H3;1-2H,(H,5,6)(H,7,8) |
InChI Key |
YDGHCKHAXOUQOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


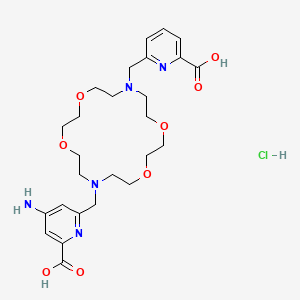
![(2S,3S,4S,5R,6S)-6-[4-[4-(diaminomethylideneamino)butoxycarbonyl]-2,6-dimethoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10775305.png)
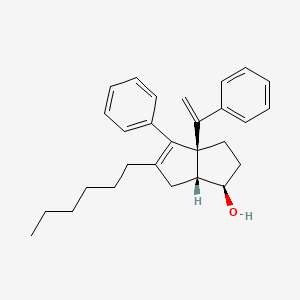
![(3S)-3-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-4-[(1S,3R)-1-methyl-3-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]pyrrolidin-1-ium-1-yl]butanoate](/img/structure/B10775315.png)
![(2S)-1-[[4-[(2-bromo-3-phenylphenyl)methoxy]-5-chloro-2-[(2-cyanopyridin-4-yl)methoxy]phenyl]methyl]piperidine-2-carboxylic acid](/img/structure/B10775317.png)
![6-(4-((3-(Benzyloxy)benzyl)oxy)-6-methoxybenzofuran-2-yl)-2-methoxyimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B10775325.png)
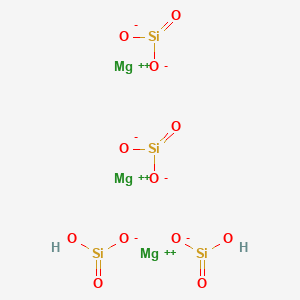
![4-fluoro-N-[2-[5-(2,4,5-trifluoro-3-hydroxybenzoyl)thiophen-2-yl]phenyl]benzenesulfonamide](/img/structure/B10775364.png)
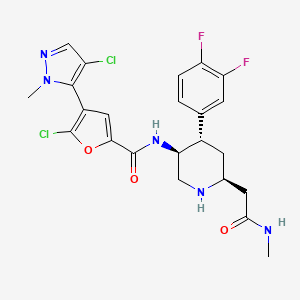
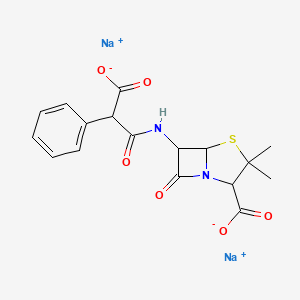
![2-[[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10775384.png)
